1,1,2,2-Tetrachloroethane-1-peroxol

Description

Overview of Peroxyl Intermediates in the Oxidation of Chlorinated Ethanes

The atmospheric degradation of chlorinated ethanes is primarily initiated by reaction with the hydroxyl radical (OH•), often called the "detergent of the atmosphere". harvard.edunih.govleeds.ac.uk This process typically involves the abstraction of a hydrogen atom from the chlorinated ethane (B1197151) molecule, which generates a carbon-centered alkyl radical (R•). harvard.edulibretexts.org

This alkyl radical then reacts rapidly with atmospheric molecular oxygen (O₂) to form a halogenated organoperoxyl radical (RO₂•). harvard.edunih.gov The general reaction sequence is as follows:

Initiation (H-abstraction): R-H + •OH → R• + H₂O

Peroxyl Radical Formation: R• + O₂ → RO₂•

In the specific case of 1,1,2,2-tetrachloroethane (B165197) (CHCl₂CHCl₂), the process begins with the abstraction of one of its two hydrogen atoms by a hydroxyl radical. This leads to the formation of the 1,1,2,2-tetrachloroethyl radical (CHCl₂C•Cl₂). This radical subsequently combines with molecular oxygen to yield the target peroxyl radical, which can be referred to as 1,1,2,2-tetrachloroethane-1-peroxol.

Reaction Pathway:

CHCl₂CHCl₂ + •OH → CHCl₂C•Cl₂ + H₂O

CHCl₂C•Cl₂ + O₂ → CHCl₂C(OO•)Cl₂ (this compound)

Once formed, this peroxyl radical participates in a complex series of atmospheric reactions, primarily with nitric oxide (NO), hydroperoxyl radicals (HO₂), and other peroxyl radicals (RO₂). rsc.orgacs.org These reactions determine the ultimate degradation products, which for chlorinated compounds can include phosgene (B1210022) and other toxic byproducts. chemicalbook.com

The Conceptualization of this compound within Organoperoxyl Chemistry

Organoperoxyl radicals are a cornerstone of atmospheric chemistry, acting as key chain-propagating species. rsc.orgresearchgate.net The structure and reactivity of the this compound radical (CHCl₂C(OO•)Cl₂) are heavily influenced by the four chlorine atoms attached to its carbon framework. These electronegative atoms modify the electron distribution within the radical, which in turn affects its stability and subsequent reaction pathways compared to non-halogenated analogs.

The precursor molecule, 1,1,2,2-tetrachloroethane, is a synthetic compound historically used as a solvent and as a chemical intermediate in the production of other chlorinated hydrocarbons like trichloroethylene (B50587) and tetrachloroethylene. nih.govepa.gov Its physical properties are essential for understanding its environmental distribution and the subsequent formation of its peroxyl radical.

Physicochemical Properties of 1,1,2,2-Tetrachloroethane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₂Cl₄ | nih.gov |

| Molecular Weight | 167.85 g/mol | cdc.gov |

| Appearance | Colorless to pale-yellow liquid | osha.govchemicalbook.com |

| Odor | Sweet, chloroform-like | nih.govcdc.gov |

| Boiling Point | 146.3 - 146.5 °C | chemicalbook.comnih.gov |

| Melting Point | -44 °C to -42.5 °C | chemicalbook.comnih.gov |

| Density | ~1.59 g/cm³ at 20-25 °C | nih.govchemicalbook.com |

| Water Solubility | Slightly soluble (~2830-2900 mg/L at 25 °C) | chemicalbook.comcdc.gov |

| log Octanol/Water Partition Coefficient (log P) | 2.39 | nih.govcdc.gov |

Research Context and Significance in Atmospheric and Aquatic Environments

The study of this compound is driven by the need to understand the environmental fate of its parent compound, 1,1,2,2-tetrachloroethane, which is released into the environment through industrial activities. epa.govcdc.gov

Atmospheric Environment

Atmospheric Oxidation Data for 1,1,2,2-Tetrachloroethane

| Parameter | Value / Description | Reference |

|---|---|---|

| Primary Oxidant | Hydroxyl Radical (•OH) | nih.govleeds.ac.uk |

| Intermediate Radical | CHCl₂C(OO•)Cl₂ (this compound) | |

| Atmospheric Lifetime | Estimates range from 53 to 127 days | |

| Major Degradation Products | Phosgene, Dichloroacetyl chloride |

Aquatic Environment

In aquatic systems, 1,1,2,2-tetrachloroethane is recognized as a groundwater contaminant. cdc.govdss.go.th While direct oxidation by hydroxyl radicals can occur, other degradation pathways, such as anaerobic biodegradation, become more significant in water and sediments. dss.go.thusgs.govoieau.fr These processes involve different mechanisms, including hydrogenolysis and dichloroelimination, leading to daughter products like 1,1,2-trichloroethane (B165190), 1,2-dichloroethylene, and vinyl chloride. cdc.govdss.go.th Due to its moderate volatility, a significant portion of 1,1,2,2-tetrachloroethane released to surface waters will partition into the atmosphere, where its fate is then governed by the peroxyl radical chemistry described above. cdc.gov

Structure

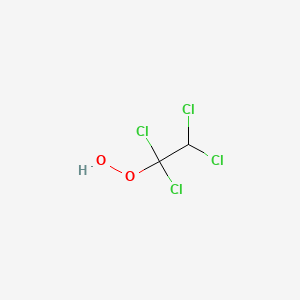

2D Structure

3D Structure

Properties

CAS No. |

832733-27-4 |

|---|---|

Molecular Formula |

C2H2Cl4O2 |

Molecular Weight |

199.8 g/mol |

IUPAC Name |

1,1,2,2-tetrachloro-1-hydroperoxyethane |

InChI |

InChI=1S/C2H2Cl4O2/c3-1(4)2(5,6)8-7/h1,7H |

InChI Key |

SWNDCAXLXSSRFN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(OO)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Formation Mechanisms of 1,1,2,2 Tetrachloroethane Derived Peroxyl and Hydroperoxyl Species

Initiation of Radical Processes from 1,1,2,2-Tetrachloroethane (B165197)

The initial step in the degradation of 1,1,2,2-tetrachloroethane (CHCl₂CHCl₂) is the formation of a carbon-centered radical. This activation can occur through several pathways, primarily involving hydrogen abstraction by reactive species or through one-electron oxidation.

Hydrogen Abstraction by Reactive Oxygen/Halogen Species

Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), and halogen radicals can initiate the degradation of 1,1,2,2-tetrachloroethane by abstracting a hydrogen atom. researchgate.netlongdom.org The hydroxyl radical, in particular, is a key oxidant in the troposphere and in biological systems. longdom.org The reaction with •OH leads to the formation of the 1,1,2,2-tetrachloroethyl radical (CCl₂HCCCl₂•). researchgate.net

Theoretical studies using semi-classical transition state theory have been employed to investigate the kinetics of hydrogen abstraction from 1,1,2,2-tetrachloroethane by hydroxyl radicals. researchgate.net These studies, along with experimental data, provide insights into the rate constants and the preferred sites of hydrogen abstraction. researchgate.netnih.gov The process can be represented by the following reaction:

CHCl₂CHCl₂ + •OH → CCl₂HCCCl₂• + H₂O

Similarly, chlorine radicals (Cl•), which can be generated under light irradiation, can also initiate C-H oxygenation reactions by abstracting a hydrogen atom. rsc.org

One-Electron Oxidation and Radical Generation

Another pathway for the initiation of radical processes is through one-electron oxidation. This process involves the removal of an electron from the 1,1,2,2-tetrachloroethane molecule, leading to the formation of a radical cation. While direct one-electron oxidation of 1,1,2,2-tetrachloroethane is less commonly cited as an initial step compared to hydrogen abstraction, the reduction of 1,1,2,2-tetrachloroethane has been shown to proceed via a two-electron process where the transfer of the first electron results in the formation of 1,2,2-trichloroethyl radicals (•CHClCHCl₂). nih.gov This suggests that radical intermediates are readily formed through electron transfer processes.

Furthermore, studies on the metabolism of 1,1,2,2-tetrachloroethane have provided evidence for the formation of free radical intermediates through cytochrome P450-dependent oxidative metabolism. nih.gov Electron spin resonance spectroscopy has been used to detect the formation of a trichloroethyl free radical, although its exact structure was not confirmed. nih.gov

Molecular Oxygen Addition to 1,1,2,2-Tetrachloroethyl Radicals (e.g., CCl₂HCCCl₂•)

Once the 1,1,2,2-tetrachloroethyl radical (CCl₂HCCCl₂•) is formed, it can rapidly react with molecular oxygen (O₂), which is abundant in the atmosphere and biological systems. researchgate.netrsc.org This reaction is a diffusion-limited process, leading to the formation of a peroxyl radical. researchgate.net

The addition of molecular oxygen to carbon-centered radicals is a fundamental step in the autoxidation of many organic compounds. sigmaaldrich.com This process is a key component of radical chemistry in various environments. researchgate.net

CCl₂HCCCl₂• + O₂ → CCl₂HCCCl₂OO•

This reaction is highly favorable and is a critical step in the subsequent formation of more complex oxidation products.

Pathways to 1,1,2,2-Tetrachloroethane-1-Peroxyl Radicals (e.g., CCl₂HCCCl₂OO•)

The 1,1,2,2-tetrachloroethane-1-peroxyl radical (CCl₂HCCCl₂OO•) is the direct product of the addition of molecular oxygen to the 1,1,2,2-tetrachloroethyl radical. researchgate.net The formation of this peroxyl radical is a crucial intermediate step in the oxidative degradation of 1,1,2,2-tetrachloroethane. researchgate.netnih.govresearchgate.net

Peroxyl radicals are known to be key reagents in oxidation processes, including those leading to the generation of advanced glycation end products. nih.gov The reactivity of peroxyl radicals can vary, but they are generally involved in further reactions that propagate the radical chain or lead to the formation of stable oxidation products. researchgate.net

Potential Formation of 1,1,2,2-Tetrachloroethane-1-Peroxol (CCl₂HCCCl₂OOH) from Peroxyl Radicals

The formation of hydroperoxides (ROOH) from peroxyl radicals (ROO•) is a well-established reaction pathway in radical chemistry. pitt.edu In the context of 1,1,2,2-tetrachloroethane, the 1,1,2,2-tetrachloroethane-1-peroxyl radical can abstract a hydrogen atom from another molecule (e.g., another 1,1,2,2-tetrachloroethane molecule or other organic compounds present) to form this compound (CCl₂HCCCl₂OOH).

CCl₂HCCCl₂OO• + R-H → CCl₂HCCCl₂OOH + R•

Reaction Pathways and Transformation of 1,1,2,2 Tetrachloroethane Derived Peroxyl Species

Unimolecular Decomposition and Rearrangements

Unimolecular reactions involve the spontaneous decomposition or rearrangement of a single peroxyl radical. These pathways are often driven by the inherent instability of the radical and the presence of specific structural features.

Intramolecular Hydrogen Migration in Peroxyl Radicals

A significant unimolecular reaction pathway for peroxyl radicals is intramolecular hydrogen migration, also known as an H-shift. researchgate.net This process, often referred to as autoxidation, involves the transfer of a hydrogen atom from a carbon within the radical to the peroxyl group. researchgate.net In the case of the 1,1,2,2-tetrachloroethane-1-peroxyl radical, this would involve the migration of the hydrogen atom from the α-carbon.

This H-shift leads to the formation of a hydroperoxy alkyl radical, often abbreviated as QOOH. researchgate.net Such isomerization reactions are critical in atmospheric and combustion chemistry and can open up various subsequent reaction channels, including decomposition or further reaction with molecular oxygen. researchgate.net The transition state for this type of hydrogen shift can be energetically accessible, particularly in vibrationally excited peroxyl radicals. researchgate.net The detection of OH radicals in the fragmentation of some organic molecules has been cited as evidence for intramolecular hydrogen migration occurring prior to bond cleavage.

α-Elimination Leading to Acid Chlorides and Other Fragments (e.g., CCl₂HC(O)Cl, ClO)

The metabolism of 1,1,2,2-tetrachloroethane (B165197) is known to proceed through an oxidative pathway involving cytochrome P450 enzymes. nih.govwikipedia.org A key step in this biotransformation is the formation of dichloroacetic acid. who.int This process is understood to involve an intermediate, dichloroacetyl chloride (CCl₂HC(O)Cl). nih.gov The formation of this acid chloride from the 1,1,2,2-tetrachloroethane-1-peroxyl radical is a plausible α-elimination pathway.

In this reaction, the peroxyl radical undergoes rearrangement and fragmentation. This can involve the homolytic cleavage of the O-O bond and the elimination of a chlorine atom, which could then combine with the remaining acyl radical fragment. A plausible mechanism involves the formation of an unstable intermediate that subsequently eliminates a chlorine radical (Cl•) or a chlorine monoxide radical (ClO•), leading to the formation of dichloroacetyl chloride. This acid chloride can then be hydrolyzed to dichloroacetic acid. nih.gov The formation of free radical intermediates during the metabolism of 1,1,2,2-tetrachloroethane has been demonstrated through techniques like electron spin resonance spectroscopy. nih.gov

Table 1: Summary of Unimolecular Reaction Pathways

| Reaction Type | Reactant | Description | Primary Product(s) |

|---|---|---|---|

| Intramolecular H-Migration | CCl₂HC(O)O• | Transfer of the α-hydrogen to the peroxyl group. | Hydroperoxy alkyl radical (QOOH) |

| α-Elimination | CCl₂HC(O)O• | Rearrangement and fragmentation of the peroxyl radical. | Dichloroacetyl chloride (CCl₂HC(O)Cl), ClO• |

Bimolecular Reactions of Peroxyl Radicals

Bimolecular reactions involve the collision and interaction of the peroxyl radical with another molecule, which can be another peroxyl radical or a different radical species.

Self-Reactions of 1,1,2,2-Tetrachloroethane-1-Peroxyl Radicals

The self-reaction of two peroxyl radicals is a common termination step in radical chain processes. For non-tertiary alkylperoxyl radicals, this reaction proceeds through the formation of an unstable tetroxide intermediate (ROOOOR). researchgate.netrsc.org This intermediate can then decompose through several channels. researchgate.net

One established pathway is the Russell mechanism, which is a concerted cyclic process that yields non-radical products: a ketone, an alcohol, and molecular oxygen. researchgate.net However, an alternative pathway exists that involves the decomposition of the tetroxide to yield radical products, specifically two alkoxy radicals (RO•) and molecular oxygen. researchgate.netrsc.org For the 1,1,2,2-tetrachloroethane-1-peroxyl radical, the self-reaction would initially form a tetroxide, which could then decompose to produce dichloroacetyl chloride and other products. The relative importance of these decomposition pathways can depend on factors like temperature and solvent. researchgate.net The rate constants for the self-reaction of similar chlorinated peroxyl radicals, such as CCl₃O₂• and CHCl₂O₂•, have been studied extensively. researchgate.net

Reactions with Other Radical Species (e.g., HO₂•)

Peroxyl radicals can react with other radical species present in the system, such as the hydroperoxyl radical (HO₂•). The reaction between an alkylperoxyl radical (RO₂•) and HO₂• is a significant process in atmospheric chemistry. This reaction typically leads to the formation of a hydroperoxide (ROOH) and molecular oxygen. At low temperatures, this is often the dominant fate for peroxyl radicals in environments where HO₂• is present. The reaction can also proceed through other channels, though the formation of the hydroperoxide is generally favored. Kinetic studies of the reactions between halogenated peroxyl radicals and HO₂• have been performed to understand their atmospheric fate. researchgate.net

Electron Transfer and Hydrogen Atom Transfer Reactions

Peroxyl radicals are capable of participating in both electron transfer and hydrogen atom transfer (HAT) reactions. mdpi.comresearchgate.net

Electron Transfer: Halogenated aliphatic peroxyl radicals can act as oxidants, accepting an electron from a suitable donor molecule. rsc.org The rate of these one-electron transfer reactions has been shown to increase with the degree of chlorine substitution on the radical. rsc.org This suggests that the 1,1,2,2-tetrachloroethane-1-peroxyl radical would be a relatively potent oxidizing agent in electron transfer processes. rsc.org

Hydrogen Atom Transfer (HAT): In a HAT reaction, a peroxyl radical abstracts a hydrogen atom from another molecule, resulting in the formation of a hydroperoxide (ROOH) and a new radical derived from the hydrogen donor molecule. mdpi.com This is a fundamental step in radical-mediated oxidation processes like lipid peroxidation. mdpi.com The ability of a peroxyl radical to abstract a hydrogen atom is driven by the relative bond dissociation energies of the C-H bond being broken and the O-H bond being formed. mdpi.com The reactivity of peroxyl radicals in HAT reactions can be influenced by factors such as intramolecular hydrogen bonding in the substrate. nih.gov

Table 2: Summary of Bimolecular Reaction Pathways

| Reaction Type | Reactants | Description | Primary Product(s) |

|---|---|---|---|

| Self-Reaction | 2 x CCl₂HC(O)O• | Formation and subsequent decomposition of a tetroxide intermediate. | 2 x CCl₂HC(O)• + O₂ (Alkoxy Radicals), Dichloroacetyl chloride + Dichloroethanol + O₂ (Russell Mechanism) |

| Reaction with HO₂• | CCl₂HC(O)O• + HO₂• | Reaction with the hydroperoxyl radical. | CCl₂HC(O)OOH + O₂ (Hydroperoxide) |

| Electron Transfer | CCl₂HC(O)O• + e⁻ Donor | The peroxyl radical accepts an electron. | CCl₂HC(O)OO⁻ (Peroxide Anion) |

| Hydrogen Atom Transfer | CCl₂HC(O)O• + H-Donor | The peroxyl radical abstracts a hydrogen atom. | CCl₂HC(O)OOH (Hydroperoxide) + Donor• |

Product Formation from Peroxyl Radical Chemistry

The atmospheric degradation of 1,1,2,2-tetrachloroethane is initiated by reaction with hydroxyl (•OH) radicals, leading to the formation of a tetrachloroethyl radical. This radical rapidly reacts with molecular oxygen to form the 1,1,2,2-tetrachloroethylperoxyl radical (CCl2CHCl2OO•), a key intermediate in the subsequent product formation. The fate of this peroxyl radical is dictated by a series of complex reactions that ultimately lead to the formation of various oxygenated products, including organic acids, aldehydes, and ketones.

Formation of Organic Acids (e.g., Dichloroacetic Acid, CO2)

One of the significant products of the atmospheric oxidation of 1,1,2,2-tetrachloroethane is dichloroacetic acid (DCAA). The formation of DCAA from the 1,1,2,2-tetrachloroethylperoxyl radical is a multi-step process. While the precise mechanisms are not fully elucidated in the provided literature, a plausible pathway involves the self-reaction of two peroxyl radicals or their reaction with other atmospheric trace gases.

Research has identified dichloroacetic acid as a major urinary metabolite in mice treated with 1,1,2,2-tetrachloroethane, indicating its formation through metabolic pathways that can be analogous to atmospheric oxidation processes. epa.gov It has been proposed that 1,1,2,2-tetrachloroethane can be metabolized via cytochrome P-450 to dichloroacetyl chloride, which then hydrolyzes to dichloroacetic acid. inchem.org A similar acyl chloride intermediate could be formed in the atmosphere.

Further oxidation and degradation of these intermediates can lead to the formation of carbon dioxide (CO2) and other smaller, more oxidized species. The complete mineralization of 1,1,2,2-tetrachloroethane to CO2 represents the final stage of its atmospheric degradation.

Table 1: Key Organic Acids Formed from 1,1,2,2-Tetrachloroethane Degradation

| Product Name | Chemical Formula | Formation Pathway |

| Dichloroacetic Acid | C2H2Cl2O2 | Oxidation of 1,1,2,2-tetrachloroethylperoxyl radical, potentially via a dichloroacetyl chloride intermediate. |

| Carbon Dioxide | CO2 | Complete oxidation of intermediate products. |

Aldehydes and Ketones as Byproducts

The atmospheric oxidation of chlorinated hydrocarbons like 1,1,2,2-tetrachloroethane is also expected to produce a variety of aldehydes and ketones as byproducts, although specific information on these from the peroxyl radical of 1,1,2,2-tetrachloroethane is limited in the available literature. However, based on general principles of atmospheric chemistry, the decomposition of the alkoxy radical (CCl2CHCl2O•), formed from the reaction of the peroxyl radical with nitric oxide (NO) or from its self-reaction, can lead to the formation of these carbonyl compounds.

For instance, a plausible reaction pathway for the alkoxy radical could involve C-C bond scission, leading to the formation of phosgene (B1210022) (COCl2) and a dichloromethyl radical (•CHCl2). The dichloromethyl radical can then undergo further reactions to form other products. Another possibility is the elimination of a chlorine atom, which would lead to the formation of dichloroacetyl chloride, a precursor to dichloroacetic acid as mentioned above.

While direct experimental evidence for the formation of specific aldehydes and ketones from the atmospheric oxidation of 1,1,2,2-tetrachloroethane is not detailed in the provided search results, their formation is a chemically reasonable outcome of the degradation of the 1,1,2,2-tetrachloroethylperoxyl radical and its subsequent alkoxy radical.

Table 2: Plausible Aldehyde and Ketone Byproducts

| Product Name | Chemical Formula | Plausible Formation Pathway |

| Phosgene | COCl2 | C-C bond scission of the CCl2CHCl2O• radical. |

| Dichloroacetyl chloride | C2HCl2ClO | Elimination of a chlorine atom from the CCl2CHCl2O• radical. |

Theoretical and Computational Investigations of 1,1,2,2 Tetrachloroethane Peroxyl Chemistry

Quantum Chemical Characterization of Structure and Energetics

Quantum chemical calculations are essential for elucidating the fundamental properties of transient species like peroxyl radicals. These methods provide insights into the electronic structure, geometry, and stability of molecules that are difficult to study experimentally.

Electronic Structure of 1,1,2,2-Tetrachloroethane-1-Peroxyl Radical and 1-Peroxol

The electronic structure of peroxyl radicals is complex due to the presence of an unpaired electron. The 1,1,2,2-tetrachloroethane-1-peroxyl radical is formed from the reaction of the 1,1,2,2-tetrachloroethyl radical with molecular oxygen. nist.gov The resulting peroxyl radical is characterized by a weak O-O bond and significant spin density on the terminal oxygen atom.

Computational studies on similar organic radicals have employed various levels of theory to accurately describe their properties. nih.gov Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP and M06-2X, and more advanced multireference methods like the Complete Active Space Self-Consistent Field (CASSCF), are necessary to handle the multiconfigurational nature of these open-shell species. nih.govnih.gov For the 1,1,2,2-tetrachloroethane-1-peroxyl radical, the high degree of chlorine substitution is expected to significantly influence its electronic properties through inductive effects, withdrawing electron density and affecting the spin distribution.

The corresponding 1-peroxol (hydroperoxide) is a closed-shell molecule formed, for instance, through the reaction of the peroxyl radical with a hydrogen donor. Its electronic structure is more straightforward to model computationally. The key feature is the ROOH group, which can act as both a hydrogen bond donor and acceptor, influencing its conformational preferences and reactivity.

Table 1: Illustrative Calculated Electronic Properties (Note: These values are hypothetical and based on typical results for similar chlorinated radicals, as specific data for 1,1,2,2-tetrachloroethane-1-peroxyl is not available in the cited literature.)

| Property | 1,1,2,2-Tetrachloroethane-1-Peroxyl Radical | 1,1,2,2-Tetrachloroethane-1-Peroxol |

| Dipole Moment (Debye) | ~ 2.0 - 2.5 | ~ 1.5 - 2.0 |

| Spin Density on Terminal O | ~ 0.8 - 0.9 | N/A |

| O-O Bond Length (Å) | ~ 1.33 - 1.35 | ~ 1.45 - 1.47 |

| C-O Bond Length (Å) | ~ 1.40 - 1.42 | ~ 1.43 - 1.45 |

Conformational Analysis and Stability

The parent molecule, 1,1,2,2-tetrachloroethane (B165197), exists in two primary conformations: trans (antiperiplanar) and gauche (synclinal). The introduction of a bulky and polar peroxyl or peroxol group at the C1 position introduces additional rotational barriers around the C-C and C-O bonds, leading to a more complex potential energy surface with multiple stable conformers.

Theoretical studies on other substituted hydrocarbons, such as normal-alkyl cyclohexanes with peroxyl and hydroperoxyl moieties, highlight the importance of intramolecular hydrogen bonding in determining the most stable conformers. nih.gov In the case of this compound, the hydrogen atom of the hydroperoxide group can form an intramolecular hydrogen bond with one of the chlorine atoms, which would significantly stabilize certain conformations. The relative stability of these conformers is crucial as it can influence the kinetics and product distribution of subsequent reactions.

Reaction Dynamics and Kinetics Modeling

Understanding the reaction pathways and rates of the 1,1,2,2-tetrachloroethane-1-peroxyl radical is key to predicting its atmospheric fate and impact.

Calculation of Rate Constants for Key Elementary Reactions

The rate constants for the elementary reactions of peroxyl radicals can be calculated using theoretical methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. nih.gov These calculations rely on the accurate determination of the potential energy surface, including the energies of reactants, transition states, and products.

Key reactions for a peroxyl radical (RO₂) in the atmosphere include self-reaction (RO₂ + RO₂), reaction with the hydroperoxyl radical (HO₂), and reaction with nitric oxide (NO). While specific rate constants for the 1,1,2,2-tetrachloroethane-1-peroxyl radical are not available, data from other secondary and chlorinated peroxyl radicals can provide estimations. For instance, the self-reaction rates of peroxyl radicals are highly dependent on their structure, with tertiary radicals reacting much slower than primary or secondary ones. nist.gov The presence of chlorine atoms is also known to affect reactivity.

Table 2: Estimated Rate Constants for Key Reactions of a Secondary Chlorinated Peroxyl Radical at 298 K (Note: These values are based on data for analogous secondary and chlorinated peroxyl radicals and are intended to be illustrative.)

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference Compound Type |

| RO₂ + RO₂ | ~ 1 x 10⁻¹³ - 1 x 10⁻¹² | Acetonyl Peroxy Radical znaturforsch.com |

| RO₂ + HO₂ | ~ 5 x 10⁻¹² - 2 x 10⁻¹¹ | Carbonyl-containing Peroxy Radicals nih.gov |

| RO₂ + NO | ~ 2 x 10⁻¹² - 9 x 10⁻¹² | General Alkyl Peroxy Radicals nist.gov |

| RO₂ + OH | ~ 1 x 10⁻¹¹ - 3 x 10⁻¹⁰ | General Peroxy Radicals researchgate.net |

Prediction of Product Branching Ratios

The self-reaction of secondary peroxyl radicals typically proceeds through two main channels: a non-terminating channel producing two alkoxy radicals and O₂, and a terminating channel that can produce an alcohol and a carbonyl compound. nih.govznaturforsch.comresearchgate.net

For the 1,1,2,2-tetrachloroethane-1-peroxyl radical, the self-reaction could lead to:

2 CHCl₂C(O•)Cl₂ + O₂ (Alkoxy radical channel)

CHCl₂C(OH)Cl₂ + CCl₃CHO + O₂ (Hypothetical disproportionation channel)

Theoretical work on other carbonyl-containing peroxyl radicals, such as CH₂ClCH(O₂)C(O)CH₃, shows that the reaction with HO₂ can also have multiple product channels, including the formation of a hydroperoxide (ROOH), an alcohol (ROH), or an alkoxy radical (RO) plus OH. nih.gov The branching ratios for these channels are highly dependent on the specific structure of the peroxyl radical. For the 1,1,2,2-tetrachloroethane-1-peroxyl radical, the high degree of chlorination would likely influence the stability of the transition states and thus the product distribution.

Table 3: Predicted Product Branching Ratios for the Self-Reaction of 1,1,2,2-Tetrachloroethane-1-Peroxyl Radical (Note: These ratios are predictive and based on studies of analogous peroxyl radicals, such as the acetonyl peroxyl radical.)

| Reaction Channel | Products | Predicted Branching Ratio (%) |

| Alkoxy-forming | 2 CHCl₂C(O•)Cl₂ + O₂ | 40 - 60% |

| Terminating | CHCl₂C(OH)Cl₂ + CCl₃CHO + O₂ | 40 - 60% |

Analytical and Experimental Methodologies in the Study of 1,1,2,2 Tetrachloroethane Peroxyl Chemistry

Radical Generation Techniques

The transient nature of the 1,1,2,2-tetrachloroethane (B165197) peroxyl radical necessitates specialized methods for its in-situ generation in a controlled manner, allowing for subsequent study. The primary techniques employed are based on radiolysis and photolysis, which can produce the initial carbon-centered radical that rapidly reacts with oxygen to form the target peroxyl radical.

Pulse and gamma radiolysis are powerful techniques for creating radicals in solution with a high degree of temporal and quantitative control. cdc.gov These methods utilize high-energy radiation (electron beams or gamma rays) to ionize the solvent, producing reactive species that can initiate the desired radical formation cascade.

In a typical pulse radiolysis experiment to generate the CHCl₂C(Cl₂)OO• radical, a solution of 1,1,2,2-tetrachloroethane (CHCl₂CHCl₂) is irradiated in the presence of oxygen. usgs.govnist.gov The process generally follows these steps:

Solvent Radiolysis: Irradiation of a solvent, often water containing a scavenger like N₂O, generates hydroxyl radicals (•OH).

Hydrogen Abstraction: The highly reactive •OH radicals abstract a hydrogen atom from 1,1,2,2-tetrachloroethane to form the 1,1,2,2-tetrachloroethyl radical (•CHClCHCl₂).

CHCl₂CHCl₂ + •OH → •CHClCHCl₂ + H₂O

Peroxyl Radical Formation: In an oxygen-saturated solution, the resulting carbon-centered radical reacts rapidly with molecular oxygen at a diffusion-controlled rate to yield the 1,1,2,2-tetrachloroethane peroxyl radical. nist.gov

•CHClCHCl₂ + O₂ → CHCl₂C(Cl₂)OO•

Gamma radiolysis operates on a similar principle but provides a continuous source of radiation, making it suitable for studying the final, stable products of radical-initiated reactions, whereas pulse radiolysis is ideal for observing the kinetics of the transient radicals themselves. cdc.gov Studies on analogous compounds like carbon tetrachloride (CCl₄) have successfully used pulse radiolysis to generate and study the trichloromethylperoxyl radical (CCl₃OO•), demonstrating the viability of this method for halogenated ethanes.

Photochemical methods, including flash photolysis and steady-state photooxidation, offer an alternative route for generating peroxyl radicals. These techniques use ultraviolet (UV) light to induce bond cleavage or create photo-oxidants.

Flash photolysis , much like pulse radiolysis, uses a short, intense pulse of light to generate a high concentration of radicals, allowing for time-resolved kinetic studies. usgs.gov A common approach involves the photolysis of a precursor molecule that produces a reactive species capable of abstracting a hydrogen atom from 1,1,2,2-tetrachloroethane. For instance, the photolysis of hydrogen peroxide (H₂O₂) can generate •OH radicals, which then react as described in the radiolysis section. usgs.gov

Photooxidation systems often involve continuous UV irradiation in the presence of air or oxygen. It has been shown that irradiating 1,1,2,2-tetrachloroethane with UV light in the presence of oxygen leads to its conversion into dichloroacetyl chloride. nih.gov Furthermore, the primary degradation pathway for 1,1,2,2-tetrachloroethane in the atmosphere is its reaction with photochemically produced hydroxyl radicals. cdc.gov

| Generation Method | Principle | Timescale | Primary Application |

| Pulse Radiolysis | High-energy electron pulse creates radicals via solvent ionization and subsequent reaction. | Microseconds (µs) | Kinetic studies of radical reactions. |

| Gamma Radiolysis | Continuous high-energy photon source generates radicals for steady-state analysis. | Continuous | Analysis of stable end-products. |

| Flash Photolysis | Intense UV light pulse creates radicals via photolytic decomposition of a precursor. | Microseconds (µs) | Kinetic studies of radical reactions. |

| Photooxidation | Continuous UV irradiation in the presence of O₂ initiates oxidation reactions. | Continuous | Study of degradation products. |

Detection and Identification of Reactive Intermediates

Due to their high reactivity and short lifetimes (often in the microsecond to millisecond range), detecting and characterizing peroxyl radicals requires fast and sensitive analytical techniques.

Time-Resolved UV-Vis Spectroscopy: This technique is frequently coupled with pulse radiolysis or flash photolysis. usgs.gov After the radical is generated by the initial pulse, its concentration and reactions are monitored by measuring changes in the optical absorption of the solution over time. Many organic peroxyl radicals exhibit broad, weak absorption bands in the UV region. By tracking the growth or decay of this absorption signal at a specific wavelength, researchers can determine reaction rate constants. nist.gov

Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a magnetic resonance technique that directly detects species with unpaired electrons, such as radicals. nih.gov It is a definitive method for radical identification, as the resulting spectrum provides information about the radical's structure and its interaction with its environment. nih.gov While direct ESR detection of transient peroxyl radicals in liquid phase can be challenging, techniques like spin trapping are often employed. In this method, a "spin trap" molecule reacts with the short-lived peroxyl radical to form a much more stable radical adduct, which can be readily detected and characterized by ESR. nih.gov

Direct detection of neutral, short-lived radicals like CHCl₂C(Cl₂)OO• by mass spectrometry (MS) is exceptionally difficult. However, specialized MS-based methods have been developed to trap and identify these fleeting intermediates. nih.gov These methods typically involve converting the radical into a stable, charged species that can be analyzed.

One advanced approach is chemical derivatization combined with chemical ionization mass spectrometry (CIMS) . copernicus.org In this method, the radical is reacted with a derivatizing agent to form a stable product. This product is then ionized and detected by the mass spectrometer. A related technique involves using radical traps, such as nitroxides, which react with the target radical to form a stable adduct. nih.govnih.gov This adduct can be separated using techniques like high-performance liquid chromatography (HPLC) and subsequently identified by tandem mass spectrometry (MS/MS), providing detailed structural information. nih.govrsc.org

Analysis of Stable Degradation Products

Identifying the final, stable products resulting from the reactions of the 1,1,2,2-tetrachloroethane peroxyl radical is essential for elucidating the complete degradation pathway. This analysis is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for separating and identifying volatile and semi-volatile organic compounds formed during the degradation of 1,1,2,2-tetrachloroethane. cdc.govcdc.gov Studies of its environmental and metabolic fate have identified several key degradation products. Under anaerobic conditions, degradation proceeds through different pathways, yielding products like 1,2-dichloroethene and vinyl chloride. usgs.govnih.gov Metabolic processes in biological systems lead to the formation of chlorinated acids. cdc.gov

The table below summarizes the major stable degradation products identified in various studies.

| Degradation Product | Chemical Formula | Context/Pathway |

| Trichloroethylene (B50587) | C₂HCl₃ | Environmental Degradation, Dehydrochlorination cdc.gov |

| 1,2-Dichloroethene (cis/trans) | C₂H₂Cl₂ | Anaerobic Biodegradation usgs.govnih.gov |

| Vinyl Chloride | C₂H₃Cl | Anaerobic Biodegradation usgs.govnih.gov |

| Dichloroacetic acid | C₂H₂Cl₂O₂ | Metabolic Product cdc.gov |

| Trichloroacetic acid | C₂HCl₃O₂ | Metabolic Product |

| Trichloroethanol | C₂H₃Cl₃O | Metabolic Product |

| Dichloroacetyl chloride | C₂HCl₃O | Photooxidation nih.gov |

| 1,1,2-Trichloroethane (B165190) | C₂H₃Cl₃ | Reductive Dehalogenation usgs.govcdc.gov |

Chromatographic Methods (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating the complex mixture of reactants, intermediates, and final products generated during the oxidation of 1,1,2,2-tetrachloroethane.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for analyzing the volatile and semi-volatile organic compounds that are characteristic products of 1,1,2,2-tetrachloroethane's atmospheric oxidation. In a typical experimental setup, air samples from a reaction chamber are collected at various time intervals. These samples are then pre-concentrated, for example, by passing them through a sorbent tube containing materials like coconut shell charcoal, and subsequently thermally desorbed into the GC-MS system. mdpi.com

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the capillary column's stationary phase. mdpi.com A common column choice for such analyses is a non-polar or mid-polarity column, such as one with a 100% dimethyl polysiloxane or a 5% phenyl-substituted polysiloxane stationary phase, which separates compounds based on their volatility. mdpi.com

As each separated compound elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound. For instance, the expected stable product dichloroacetyl chloride (CHCl₂COCl) would be identifiable by its unique mass spectrum. iarc.fr The combination of the retention time from the GC and the mass spectrum from the MS allows for high-confidence identification and quantification of reaction byproducts.

Table 1: Representative GC-MS Parameters for Analysis of Chlorinated Hydrocarbon Oxidation Products

| Parameter | Setting | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | Separates volatile compounds based on boiling point. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Start at 40°C, ramp to 250°C | Allows for separation of compounds with a wide range of volatilities. |

| Injection | Splitless or direct from thermal desorber | Introduces the sample onto the column. |

| MS Mode | Electron Ionization (EI), Selected Ion Monitoring (SIM) or Full Scan | Generates fragment patterns for identification and quantification. |

This table presents typical settings for GC-MS analysis based on methods used for similar volatile organic compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC):

While GC-MS is ideal for volatile products, the oxidation of 1,1,2,2-tetrachloroethane can also yield non-volatile, polar byproducts such as chloroacetic acids. nih.gov High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing such compounds in aqueous samples or by extracting them from the gas phase into a liquid solvent.

For the separation of organic acids, reversed-phase chromatography is commonly employed, often using a C18 column. unito.itsemanticscholar.orgrsc.orgxmu.edu.cn The mobile phase is typically a buffered aqueous solution, for example, a dilute solution of phosphoric acid or formic acid in water, sometimes mixed with a small amount of an organic modifier like methanol (B129727) or acetonitrile. semanticscholar.orgxmu.edu.cn The acidic mobile phase ensures that the carboxylic acid products are in their protonated, less polar form, allowing for better retention on the non-polar stationary phase. confex.com

Detection can be achieved using a diode array detector (DAD) or a UV detector, as the carbonyl and carboxyl groups in the acid byproducts absorb in the low UV range (~210 nm). unito.it For more complex mixtures or for confirmation of identity, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov

Spectroscopic Characterization of Byproducts (e.g., FTIR, NMR)

Spectroscopic methods, particularly Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for real-time, in-situ monitoring of gas-phase reactions in simulation chambers.

Fourier Transform Infrared (FTIR) Spectroscopy:

In laboratory studies of atmospheric chemistry, a long-path FTIR spectrometer is often coupled to an environmental simulation chamber. nih.govnih.govnih.gov This setup allows for the continuous monitoring of both the decay of the parent compound (1,1,2,2-tetrachloroethane) and the formation of its oxidation products. Each molecule has a unique infrared absorption spectrum based on the vibrations of its chemical bonds.

For the study of 1,1,2,2-tetrachloroethane peroxyl chemistry, researchers would look for the appearance of characteristic absorption bands corresponding to the expected byproducts. For example:

Dichloroacetyl chloride (CHCl₂COCl): This molecule would exhibit a very strong and distinct carbonyl (C=O) stretching band in the region of 1780-1815 cm⁻¹. researchgate.net

Phosgene (B1210022) (COCl₂): Another potential product, phosgene, has a strong, characteristic IR absorption band around 849 cm⁻¹.

Formyl Chloride (HC(O)Cl): This byproduct shows a distinct absorption frequency around 738.6 cm⁻¹. nih.gov

By recording spectra over time, the concentration profiles of reactants and products can be determined, providing kinetic data and insight into the reaction mechanism. nih.govnih.gov The identification of these products provides indirect but strong evidence for the reaction pathways of the intermediate 1,1,2,2-tetrachloroethane peroxyl radical.

Table 2: Key Infrared Absorption Frequencies for Potential Byproducts

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Dichloroacetyl chloride | Carbonyl (C=O) stretch | ~1800 |

| Chloroacetic acid | Carbonyl (C=O) stretch | ~1725 |

| Hydroxyl (O-H) stretch | 2500-3300 (broad) | |

| Phosgene | C=O stretch | ~849 |

This table compiles representative IR frequencies for functional groups present in expected byproducts. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While FTIR is excellent for in-situ gas-phase analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of products collected from a reaction. tpsgc-pwgsc.gc.ca After an experiment, byproducts can be trapped from the gas phase or extracted from a solvent. If a sufficient quantity of a byproduct like dichloroacetic acid is isolated (e.g., via preparative HPLC), its structure can be unequivocally confirmed using ¹H and ¹³C NMR.

For example, chloroacetic acid (ClCH₂COOH) in a suitable deuterated solvent would show a characteristic singlet in the ¹H NMR spectrum for the two methylene (B1212753) protons (CH₂) adjacent to the chlorine atom, and another signal for the acidic proton. nih.govepa.govwikipedia.orgresearchgate.net The ¹³C NMR spectrum would show two distinct signals for the carbonyl carbon and the chlorinated carbon. NMR provides unambiguous information about the connectivity of atoms within a molecule, making it the gold standard for structural characterization of isolated byproducts. tpsgc-pwgsc.gc.ca

Environmental Transformation and Atmospheric Fate of 1,1,2,2 Tetrachloroethane Via Peroxyl Pathways

Atmospheric Oxidation Processes Initiated by Halogen and Hydroxyl Radicals

Once released into the atmosphere, 1,1,2,2-tetrachloroethane (B165197) is primarily degraded by reaction with photochemically produced hydroxyl (•OH) radicals, often referred to as the "detergent of the atmosphere". epa.govharvard.eduniwa.co.nz This reaction initiates a cascade of events leading to the formation of peroxyl radicals.

The process begins with the abstraction of a hydrogen atom from 1,1,2,2-tetrachloroethane by a hydroxyl radical, yielding a 1,1,2,2-tetrachloroethyl radical (•CHClCHCl₂):

CHCl₂CHCl₂ + •OH → •CCl₂CHCl₂ + H₂O

In the presence of atmospheric oxygen (O₂), this carbon-centered radical rapidly combines with an oxygen molecule to form the 1,1,2,2-tetrachloroethyl peroxyl radical (•OOCCl₂CHCl₂). researchgate.net

•CCl₂CHCl₂ + O₂ → •OOCCl₂CHCl₂

This peroxyl radical is a key intermediate in the atmospheric degradation of the parent compound. Its subsequent reactions can proceed via several pathways, often involving reactions with nitric oxide (NO) or other peroxy radicals (RO₂), leading to the formation of a variety of oxidation products. While the specific reaction rates and product yields for the 1,1,2,2-tetrachloroethyl peroxyl radical are not extensively detailed in readily available literature, the general mechanisms for haloalkane-derived peroxyl radicals are well-established. These reactions typically lead to the formation of alkoxy radicals (RO•), which can then undergo further decomposition or reaction. For instance, the reaction with NO would proceed as follows:

•OOCCl₂CHCl₂ + NO → •OCCl₂CHCl₂ + NO₂

The resulting alkoxy radical (•OCCl₂CHCl₂) is unstable and can decompose, for example, by C-C bond cleavage, to form smaller, more oxidized species such as phosgene (B1210022) (COCl₂) and dichloroacetyl chloride (CHCl₂COCl).

The atmospheric lifetime of 1,1,2,2-tetrachloroethane is largely determined by the initial reaction with hydroxyl radicals. Estimates for the atmospheric half-life of 1,1,2,2-tetrachloroethane due to this reaction vary, with one estimate being around 53 days. epa.gov Another source suggests a longer half-life of approximately 127 days. nih.gov It is important to note that while hydroxyl radicals are the primary oxidant, chlorine atoms (Cl•) can also contribute to the degradation of 1,1,2,2-tetrachloroethane, especially in marine or industrially polluted environments where chlorine atom concentrations can be significant. researchgate.net The reaction with chlorine atoms would proceed in a similar manner to that with hydroxyl radicals, initiating a similar peroxyl radical-mediated degradation chain.

Aqueous Phase Radical-Mediated Degradation in Natural Waters

In natural waters, the degradation of 1,1,2,2-tetrachloroethane can also be influenced by radical-mediated processes, although hydrolysis and anaerobic biodegradation are also significant pathways. epa.gov While less prevalent than in the atmosphere, radical species such as hydroxyl radicals can be generated in sunlit surface waters through photochemical processes involving dissolved organic matter.

Should these radicals be present, they can initiate the degradation of dissolved 1,1,2,2-tetrachloroethane through hydrogen abstraction, similar to the atmospheric process. This would lead to the formation of the 1,1,2,2-tetrachloroethyl radical, which could then react with dissolved oxygen to form the corresponding peroxyl radical.

However, in aqueous environments, particularly under anaerobic or reducing conditions found in groundwater and wetland sediments, other degradation pathways become more prominent. usgs.gov Studies have shown that 1,1,2,2-tetrachloroethane can undergo reductive dechlorination, where it is sequentially dehalogenated to less chlorinated compounds. usgs.govresearchgate.net For example, in wetland sediments, 1,1,2,2-tetrachloroethane has been observed to degrade to products like 1,1,2-trichloroethane (B165190) and the cis- and trans-isomers of 1,2-dichloroethylene. usgs.govnih.gov These processes are typically microbially mediated.

While direct evidence for the extensive role of peroxyl radicals in the bulk of aqueous phase degradation is limited, their formation as transient intermediates in localized, oxic microenvironments or through specific advanced oxidation processes cannot be entirely ruled out. For instance, superoxide (B77818) radicals (O₂•⁻), which can be present in aqueous systems, have been shown to degrade some halogenated contaminants, although their reactivity can be lower than that of hydroxyl radicals. ccu.edu.tw

Influence of Environmental Parameters on Peroxyl Chemistry

The formation and fate of peroxyl radicals derived from 1,1,2,2-tetrachloroethane are significantly influenced by key environmental parameters.

Oxygen Concentration: The formation of the 1,1,2,2-tetrachloroethyl peroxyl radical is directly dependent on the presence of molecular oxygen. In the atmosphere, where oxygen is abundant, the reaction of the initial carbon-centered radical with O₂ is extremely rapid and is the dominant pathway. researchgate.net Conversely, in anoxic or anaerobic environments, such as saturated soils or deep groundwater, the lack of oxygen would prevent the formation of peroxyl radicals, and reductive degradation pathways would prevail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.